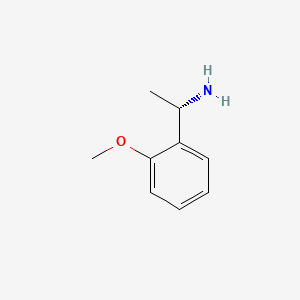

(S)-1-(2-Methoxyphenyl)ethanamine

Beschreibung

The exact mass of the compound (S)-1-(2-Methoxyphenyl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-1-(2-Methoxyphenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(2-Methoxyphenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-(2-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,10H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENQOHAPVLVQKV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357392 | |

| Record name | (S)-1-(2-Methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68285-24-5 | |

| Record name | (αS)-2-Methoxy-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68285-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-(2-Methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-(2-Methoxyphenyl)ethaneamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthesis of (S)-1-(2-Methoxyphenyl)ethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(2-Methoxyphenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block for a variety of biologically active molecules. Its stereospecific synthesis is crucial for ensuring the desired pharmacological activity and minimizing potential off-target effects of the final drug substance. This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain this valuable intermediate in high enantiomeric purity. We will delve into the core methodologies of chiral resolution, asymmetric reductive amination, and biocatalytic synthesis, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Core Synthetic Strategies

The synthesis of enantiomerically pure (S)-1-(2-Methoxyphenyl)ethanamine can be broadly categorized into three main approaches: the separation of a racemic mixture (chiral resolution), the direct formation of the desired enantiomer using chiral catalysts or auxiliaries (asymmetric synthesis), and the use of enzymes to stereoselectively produce the target molecule (biocatalytic synthesis). Each pathway offers distinct advantages and challenges in terms of efficiency, cost, and scalability.

Chiral Resolution of Racemic 1-(2-Methoxyphenyl)ethanamine

Chiral resolution is a classical and industrially scalable method for obtaining enantiomerically pure compounds.[1][2] This technique involves the reaction of a racemic mixture of 1-(2-methoxyphenyl)ethanamine with a chiral resolving agent to form a pair of diastereomeric salts. These salts, possessing different physical properties such as solubility, can then be separated by fractional crystallization.[1] The desired enantiomer is subsequently liberated from the isolated diastereomeric salt.

Commonly employed chiral resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[3] The selection of the appropriate resolving agent and solvent system is often determined empirically to achieve optimal separation.[3][4]

Quantitative Data for Chiral Resolution

While specific data for the resolution of 1-(2-methoxyphenyl)ethanamine is not extensively published, the following table summarizes the performance of tartaric acid derivatives in the resolution of a structurally analogous amine, providing a strong starting point for methodological development.[3]

| Chiral Resolving Agent | Amine:Agent Molar Ratio | Solvent | Temperature (°C) | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |

| (R,R)-4-chlorotartranilic acid | 1:0.5-0.65 | Water | 10-80 | High | >99%[1] |

| (R,R)-di-p-toluoyl-tartaric acid | 1:1 | Methanol | Room Temp -> Cool | Varies | High |

Experimental Protocol: Chiral Resolution with a Tartaric Acid Derivative

This protocol is adapted from established procedures for the resolution of similar amines.[1][3]

-

Diastereomeric Salt Formation:

-

Dissolve racemic 1-(2-methoxyphenyl)ethanamine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or water).

-

Add the chosen chiral resolving agent (e.g., L-(+)-tartaric acid or a derivative, 0.5-1.0 equivalent) to the solution.

-

Heat the mixture gently to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove impurities.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1 M sodium hydroxide).

-

Stir the mixture until the salt completely dissolves and the free amine partitions into the organic layer.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the enantiomerically enriched (S)-1-(2-methoxyphenyl)ethanamine.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

-

References

- 1. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 2. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. onyxipca.com [onyxipca.com]

(S)-1-(2-Methoxyphenyl)ethanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-Methoxyphenyl)ethanamine is a chiral primary amine that serves as a valuable building block in stereoselective organic synthesis. Its utility is particularly pronounced in the development of pharmaceutical compounds, where the specific stereochemistry of a molecule is often crucial for its biological activity and safety profile. This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and analytical characterization of (S)-1-(2-Methoxyphenyl)ethanamine. Detailed experimental methodologies and data are presented to support researchers and professionals in its application.

Chemical and Physical Properties

(S)-1-(2-Methoxyphenyl)ethanamine is a colorless to light yellow liquid at room temperature. It is soluble in water and common organic solvents.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 68285-24-5 | [2] |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 118 °C at 17 mmHg | |

| Density | 1.003 ± 0.06 g/cm³ (Predicted) | |

| Water Solubility | 22 g/L | [1][4] |

| pKa | 9.13 ± 0.10 (Predicted) | |

| Optical Rotation | Consistent with (S)-enantiomer |

Synthesis and Purification

The synthesis of enantiomerically pure (S)-1-(2-Methoxyphenyl)ethanamine can be achieved through various methods, including asymmetric synthesis or the resolution of a racemic mixture. A common and scalable approach involves the reductive amination of 2-methoxyacetophenone followed by chiral resolution of the resulting racemic 1-(2-methoxyphenyl)ethanamine.

Experimental Protocol: Synthesis of Racemic 1-(2-Methoxyphenyl)ethanamine via Reductive Amination

This protocol describes the synthesis of the racemic amine from 2-methoxyacetophenone.

Materials:

-

2-Methoxyacetophenone

-

Ammonium acetate

-

Methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[5]

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-methoxyacetophenone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.[6]

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium cyanoborohydride (or sodium triacetoxyborohydride) (approx. 1.5 equivalents) in portions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude racemic 1-(2-methoxyphenyl)ethanamine. The crude product can be purified by distillation under reduced pressure.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol outlines the separation of the (S)-enantiomer from the racemic mixture using a chiral resolving agent, such as L-(+)-tartaric acid.[7][8]

Materials:

-

Racemic 1-(2-methoxyphenyl)ethanamine

-

L-(+)-Tartaric acid

-

Methanol or Ethanol

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the racemic 1-(2-methoxyphenyl)ethanamine (1 equivalent) in a minimal amount of a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool to room temperature, and then place it in a refrigerator or ice bath to facilitate crystallization of the diastereomeric salt. The (S)-amine-(+)-tartrate salt is expected to be less soluble.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

To assess the enantiomeric excess (ee) of the resolved amine, a small sample of the crystals can be treated with a base to liberate the free amine, which is then analyzed by chiral HPLC.

-

If the desired enantiomeric purity is not achieved, recrystallize the diastereomeric salt from the same solvent.

-

Once the desired purity is reached, suspend the diastereomeric salt crystals in a mixture of dichloromethane and 1 M NaOH solution.

-

Stir the mixture until all the solids have dissolved and the tartaric acid has moved to the aqueous phase.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the enantiomerically enriched (S)-1-(2-Methoxyphenyl)ethanamine.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃) signals:

-

Aromatic protons: ~6.8-7.3 ppm (multiplets)

-

Methine proton (-CH(NH₂)-): ~4.1 ppm (quartet)

-

Methoxy protons (-OCH₃): ~3.8 ppm (singlet)

-

Amine protons (-NH₂): ~1.5-2.0 ppm (broad singlet)

-

Methyl protons (-CH₃): ~1.4 ppm (doublet)

Expected ¹³C NMR (CDCl₃) signals:

-

Aromatic carbons: ~110-158 ppm

-

Methine carbon (-CH(NH₂)-): ~50-55 ppm

-

Methoxy carbon (-OCH₃): ~55 ppm

-

Methyl carbon (-CH₃): ~24 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected characteristic IR absorptions (neat):

-

N-H stretch (primary amine): 3300-3500 cm⁻¹ (two bands, medium)[10]

-

C-H stretch (aromatic): 3000-3100 cm⁻¹[10]

-

C-H stretch (aliphatic): 2850-3000 cm⁻¹[10]

-

C=C stretch (aromatic): 1450-1600 cm⁻¹[10]

-

C-O stretch (aryl ether): 1210-1270 cm⁻¹ (strong)

-

C-N stretch: 1020-1250 cm⁻¹[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For phenethylamines, a common fragmentation pathway involves the loss of ammonia (NH₃) from the protonated molecule.[11] Another characteristic fragmentation is the benzylic cleavage.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 151

-

Base Peak: m/z = 136 (M - CH₃)⁺ or m/z = 122 (M - C₂H₅N)⁺

-

Other Fragments: Loss of methoxy group, cleavage of the ethylamine side chain.

Applications in Drug Development

(S)-1-(2-Methoxyphenyl)ethanamine is primarily utilized as a chiral building block or a resolving agent in the synthesis of more complex, biologically active molecules.[4] The broader class of phenethylamines exhibits a wide range of pharmacological activities, including central nervous system stimulation.[12]

While specific biological activities for (S)-1-(2-Methoxyphenyl)ethanamine are not extensively documented in publicly available literature, its structural motif is present in various compounds investigated in medicinal chemistry. The introduction of the methoxy group at the ortho position of the phenyl ring can significantly influence the molecule's conformation and its interaction with biological targets.

Generalized Signaling Pathway for Psychoactive Phenethylamines

Many psychoactive phenethylamines exert their effects by interacting with monoamine neurotransmitter systems, such as those for dopamine, norepinephrine, and serotonin. A generalized signaling pathway is depicted below. It is important to note that this is a simplified and general representation, and the specific mechanism of action can vary greatly among different phenethylamine derivatives.

Safety and Handling

(S)-1-(2-Methoxyphenyl)ethanamine is a hazardous chemical and should be handled with appropriate safety precautions. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.

Hazard Statements (H-phrases):

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H331: Toxic if inhaled.

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

(S)-1-(2-Methoxyphenyl)ethanamine is a key chiral intermediate with significant potential in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. This guide has provided a detailed overview of its chemical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals, facilitating the effective and safe use of this important chiral building block.

References

- 1. (S)-1-(2-Methoxyphenyl)ethylamine | 68285-24-5 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros , 99%, ee 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. Chiral_resolution [chemeurope.com]

- 9. (R)-1-(2-Methoxyphenyl)ethanamine | C9H13NO | CID 853083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of (S)-1-(2-Methoxyphenyl)ethanamine: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for (S)-1-(2-Methoxyphenyl)ethanamine, a chiral amine of significant interest to researchers and professionals in the fields of organic synthesis and drug development. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Summary of Spectroscopic Data

The following tables provide a concise summary of the key spectroscopic data for (S)-1-(2-Methoxyphenyl)ethanamine. Due to the limited availability of experimentally derived spectra in public databases, predicted data from computational models are included to provide a comprehensive profile.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | m | 2H | Ar-H |

| ~6.90 | m | 2H | Ar-H |

| ~4.15 | q | 1H | CH -NH₂ |

| ~3.85 | s | 3H | O-CH ₃ |

| ~1.80 | br s | 2H | NH ₂ |

| ~1.40 | d | 3H | CH ₃-CH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~157.0 | C -OCH₃ |

| ~132.0 | Ar-C |

| ~128.5 | Ar-C H |

| ~126.0 | Ar-C H |

| ~120.5 | Ar-C H |

| ~110.0 | Ar-C H |

| ~55.0 | O-C H₃ |

| ~48.0 | C H-NH₂ |

| ~24.0 | C H₃-CH |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Sharp (doublet) | N-H Stretch (primary amine) |

| 3000-3100 | Medium | C-H Stretch (aromatic) |

| 2850-2970 | Medium | C-H Stretch (aliphatic) |

| 1580-1650 | Medium to Strong | N-H Bend (scissoring) |

| 1450-1600 | Medium to Strong | C=C Stretch (aromatic ring) |

| 1220-1260 | Strong | C-O Stretch (aryl ether) |

| 1020-1250 | Medium | C-N Stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 151 | Moderate | [M]⁺ (Molecular Ion) |

| 136 | High | [M - CH₃]⁺ |

| 121 | Moderate | [M - CH₃ - NH]⁺ or [M - C₂H₅]⁺ |

| 108 | Moderate | [C₇H₈O]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of (S)-1-(2-Methoxyphenyl)ethanamine is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a pulse width of 30°, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are typically co-added and Fourier transformed to obtain the final spectrum.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a pulse width of 30°, an acquisition time of 1 second, and a relaxation delay of 2 seconds are used. Approximately 1024 scans are accumulated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As a liquid, a thin film of neat (S)-1-(2-Methoxyphenyl)ethanamine is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is first acquired. The sample is then scanned, and the resulting spectrum is presented in terms of transmittance. Typically, 16 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a chiral column to ensure enantiomeric purity. Electron ionization (EI) is performed at a standard energy of 70 eV.

-

Mass Analysis: The mass spectrum is obtained by scanning a mass-to-charge (m/z) range of 40-500 amu using a quadrupole mass analyzer. The resulting fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions.

Data Interpretation and Logical Workflow

The process of obtaining and interpreting spectroscopic data for a chiral molecule like (S)-1-(2-Methoxyphenyl)ethanamine follows a logical progression. This workflow is crucial for confirming the structure and purity of the compound.

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of (S)-1-(2-Methoxyphenyl)ethanamine.

(S)-1-(2-Methoxyphenyl)ethanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-1-(2-Methoxyphenyl)ethanamine, a valuable chiral building block in modern organic synthesis and drug discovery. This document outlines its chemical identifiers, physicochemical properties, synthesis methodologies, and applications, with a focus on providing practical information for laboratory and development settings.

Chemical Identifiers and Properties

(S)-1-(2-Methoxyphenyl)ethanamine is a chiral primary amine that serves as a crucial intermediate in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.[1] Its unique structural features make it an important tool for introducing chirality and influencing the stereochemical outcome of synthetic transformations.

Key Identifiers

A comprehensive list of identifiers for (S)-1-(2-Methoxyphenyl)ethanamine is provided below to ensure accurate compound identification and sourcing.

| Identifier | Value |

| CAS Number | 68285-24-5[2] |

| Racemic CAS Number | 40023-74-3[3] |

| Molecular Formula | C₉H₁₃NO[2][3] |

| Molecular Weight | 151.21 g/mol [2][3] |

| Synonyms | (S)-1-(2-Methoxyphenyl)ethylamine, (1S)-1-(2-methoxyphenyl)ethanamine |

Physicochemical Data

The following table summarizes the key physicochemical properties of (S)-1-(2-Methoxyphenyl)ethanamine, which are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 118°C at 17 mmHg | [1] |

| Density | 1.003 ± 0.06 g/cm³ (Predicted) | [1] |

| Water Solubility | 22 g/L | [1] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [1] |

| Sensitivity | Air Sensitive | [1] |

Synthesis Methodologies

The enantiomerically pure form of 1-(2-Methoxyphenyl)ethanamine can be obtained through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis via Reductive Amination

A common and efficient method for the asymmetric synthesis of chiral amines is the reductive amination of a corresponding ketone.[4][5][6] In this case, 2-methoxyacetophenone serves as the prochiral starting material. The use of a chiral reagent or catalyst directs the stereochemical outcome of the reduction of the intermediate imine.

This protocol provides a general framework for the asymmetric reductive amination of 2-methoxyacetophenone. The specific chiral auxiliary, reducing agent, and reaction conditions may require optimization for yield and enantiomeric excess.

-

Imine Formation:

-

In a round-bottom flask, dissolve 2-methoxyacetophenone (1.0 equivalent) and a chiral amine auxiliary (e.g., (S)-1-phenylethylamine, 1.1 equivalents) in a suitable anhydrous solvent (e.g., toluene, methanol).

-

Add a catalytic amount of an acid catalyst (e.g., acetic acid) to facilitate imine formation.

-

The reaction can be driven to completion by removing water, for example, by azeotropic distillation with a Dean-Stark apparatus.

-

-

Reduction:

-

Cool the reaction mixture containing the chiral imine to a low temperature (e.g., -78 °C).

-

Add a reducing agent (e.g., sodium borohydride in ethanol) portion-wise, maintaining the low temperature.[4] The choice of a mild reducing agent is crucial to selectively reduce the imine in the presence of the ketone.[5]

-

Allow the reaction to stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

-

Auxiliary Cleavage:

-

The chiral auxiliary is typically removed by hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to yield the desired (S)-1-(2-Methoxyphenyl)ethanamine.

-

Chiral Resolution of Racemic 1-(2-Methoxyphenyl)ethanamine

An alternative and industrially scalable approach is the resolution of a racemic mixture of 1-(2-Methoxyphenyl)ethanamine.[7][8] This method involves the use of a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[7]

This protocol outlines the general steps for the chiral resolution of racemic 1-(2-Methoxyphenyl)ethanamine using a chiral acid as the resolving agent.

-

Diastereomeric Salt Formation:

-

Dissolve the racemic 1-(2-Methoxyphenyl)ethanamine in a suitable solvent (e.g., ethanol, methanol).

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a derivative of tartaric acid) in the same solvent.[8][9]

-

Slowly add the solution of the resolving agent to the amine solution with stirring.

-

The diastereomeric salt of the desired enantiomer will preferentially crystallize out of the solution upon standing or cooling.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystalline salt by filtration and wash it with a small amount of cold solvent to remove impurities.[7]

-

The enantiomeric excess of the amine in the salt can be determined by chiral High-Performance Liquid Chromatography (HPLC).

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to deprotonate the amine.

-

Extract the free (S)-1-(2-Methoxyphenyl)ethanamine with an organic solvent.

-

Dry the organic extract, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

-

Applications in Drug Development

(S)-1-(2-Methoxyphenyl)ethanamine is a valuable chiral building block in the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).[10] Its primary role is to serve as a source of chirality or as a chiral auxiliary to control the stereochemistry of subsequent reactions.[11] The phenethylamine scaffold is present in a wide range of biologically active compounds.[10]

Visualizing Synthetic Strategies

The following diagrams, generated using the DOT language, illustrate the workflow for the synthesis of (S)-1-(2-Methoxyphenyl)ethanamine and its role as a chiral building block.

Caption: Synthetic pathways to (S)-1-(2-Methoxyphenyl)ethanamine.

Caption: Role as a chiral auxiliary and building block.

Safety and Handling

(S)-1-(2-Methoxyphenyl)ethanamine is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. (S)-1-(2-Methoxyphenyl)ethylamine | 68285-24-5 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. gctlc.org [gctlc.org]

- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Chiral_resolution [chemeurope.com]

- 9. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 10. (S)-(-)-1-(4-Methoxyphenyl)ethylamine [myskinrecipes.com]

- 11. 1-(2,4,6-triisopropylphenyl)ethylamine: a new chiral auxiliary for the asymmetric synthesis of gamma-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (S)-1-(2-Methoxyphenyl)ethanamine in Asymmetric Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(2-Methoxyphenyl)ethanamine, a chiral primary amine, has emerged as a valuable and versatile building block in the field of asymmetric synthesis. Its utility spans a range of applications, including as a highly effective chiral resolving agent for acidic compounds, a stereodirecting chiral auxiliary, and a precursor for the synthesis of sophisticated chiral ligands for asymmetric catalysis. This technical guide provides a comprehensive overview of its core applications, complete with experimental protocols, quantitative data, and logical workflows to facilitate its practical implementation in a research and development setting.

Chiral Resolution of Racemic Carboxylic Acids

One of the most established applications of (S)-1-(2-methoxyphenyl)ethanamine is in the separation of enantiomers of racemic carboxylic acids through diastereomeric salt formation. The principle behind this technique lies in the reaction of the racemic acid with the enantiomerically pure amine to form a pair of diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization. Subsequent acidification liberates the resolved, enantiomerically enriched carboxylic acid.

General Workflow for Chiral Resolution

The process of chiral resolution via diastereomeric salt formation can be systematically approached through a series of defined steps, from initial screening to the isolation of the pure enantiomer.

Quantitative Data for Chiral Resolution

| Racemic Acid | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |

| Ibuprofen | (S)-(-)-α-phenethylamine | Aqueous KOH/Ethanol | 53 | 40 (initial) |

| Naproxen | (S)-(-)-α-phenethylamine | Methanol | High | >95 |

| Ketoprofen | (S)-(-)-α-phenethylamine | Ethanol | - | >98 |

Note: The yield and ee are highly dependent on the crystallization conditions and the number of recrystallization steps.

Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid (General Procedure)

This protocol is adapted from established procedures for the resolution of profens using a chiral amine and can be optimized for (S)-1-(2-methoxyphenyl)ethanamine.

Materials:

-

Racemic carboxylic acid (e.g., Ibuprofen, Naproxen)

-

(S)-1-(2-Methoxyphenyl)ethanamine (0.5-1.0 molar equivalent)

-

Suitable solvent (e.g., methanol, ethanol, aqueous base)

-

Hydrochloric acid (e.g., 2 M)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Salt Formation: In a flask, dissolve the racemic carboxylic acid in the chosen solvent with gentle heating. If an aqueous base is used, the acid will first be deprotonated.

-

Slowly add (S)-1-(2-methoxyphenyl)ethanamine to the solution.

-

Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. The filtrate contains the more soluble diastereomeric salt.

-

Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the collected salt from a suitable solvent.

-

Liberation of the Enantiomerically Enriched Acid: Suspend the purified diastereomeric salt in water and acidify with hydrochloric acid until the pH is acidic.

-

Extraction: Extract the liberated carboxylic acid with an organic solvent.

-

Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

The enantiomeric excess of the product should be determined by chiral HPLC or by measuring the specific rotation.

(S)-1-(2-Methoxyphenyl)ethanamine as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. (S)-1-(2-methoxyphenyl)ethanamine can be used to form chiral imines or amides, which can then undergo diastereoselective reactions.

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The use of a chiral auxiliary follows a logical sequence of attachment, diastereoselective reaction, and removal.

Diastereoselective Addition to Imines Derived from (S)-1-(2-Methoxyphenyl)ethanamine

The formation of a chiral imine from (S)-1-(2-methoxyphenyl)ethanamine and an aldehyde or ketone provides a substrate for diastereoselective nucleophilic additions. The steric and electronic properties of the methoxyphenyl group can influence the facial selectivity of the approaching nucleophile.

Representative Reaction:

Experimental Protocol: Diastereoselective Addition to a Chiral Imine (General Procedure)

Materials:

-

Aldehyde or ketone

-

(S)-1-(2-Methoxyphenyl)ethanamine

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Nucleophile (e.g., Grignard reagent, organolithium reagent)

-

Aqueous solution for quenching (e.g., saturated ammonium chloride)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve the carbonyl compound in an anhydrous solvent. Add anhydrous magnesium sulfate, followed by the dropwise addition of (S)-1-(2-methoxyphenyl)ethanamine. Stir the reaction mixture at room temperature until the formation of the imine is complete (monitored by TLC or GC-MS). Filter to remove the drying agent.

-

Nucleophilic Addition: Cool the solution of the chiral imine to a low temperature (e.g., -78 °C) under an inert atmosphere. Slowly add the nucleophilic reagent. Allow the reaction to proceed for the specified time.

-

Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent.

-

Purification and Analysis: Dry the combined organic layers, concentrate under reduced pressure, and purify the product by column chromatography. The diastereomeric ratio can be determined by NMR spectroscopy or GC/HPLC analysis.

-

Auxiliary Cleavage: The resulting amine can be further processed to cleave the chiral auxiliary, for instance, by hydrogenolysis, to yield the chiral amine product.

Synthesis of Chiral Ligands for Asymmetric Catalysis

(S)-1-(2-Methoxyphenyl)ethanamine serves as a valuable chiral scaffold for the synthesis of a variety of ligands for transition metal-catalyzed asymmetric reactions. The primary amine functionality allows for the straightforward synthesis of Schiff bases, phosphine-containing ligands, and other ligand classes.

Synthesis of Chiral Schiff Base Ligands

Schiff base ligands are readily prepared by the condensation of a primary amine with an aldehyde or ketone. The resulting imine nitrogen, along with other heteroatoms in the aldehyde/ketone fragment, can coordinate to a metal center, creating a chiral catalytic environment.

Representative Reaction:

The condensation of (S)-1-(2-methoxyphenyl)ethanamine with salicylaldehyde or its derivatives yields a chiral Schiff base ligand. This ligand can then be complexed with a metal salt (e.g., Cu(II), Ti(IV)) to form a chiral catalyst for various asymmetric transformations.

Experimental Protocol: Synthesis of a Chiral Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand from (S)-1-(2-methoxyphenyl)ethanamine and salicylaldehyde.

Materials:

-

(S)-1-(2-Methoxyphenyl)ethanamine

-

Salicylaldehyde

-

Ethanol or Methanol

Procedure:

-

Dissolve salicylaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add (S)-1-(2-methoxyphenyl)ethanamine (1.0 equivalent) to the solution.

-

Stir the mixture at room temperature or with gentle heating for several hours. The reaction progress can be monitored by the formation of a colored product and by TLC.

-

Upon completion, the Schiff base product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chiral Schiff base ligand.

Application in Asymmetric Catalysis: The Strecker Reaction

Chiral Schiff base-metal complexes have been shown to be effective catalysts for the enantioselective Strecker reaction, which is a method for synthesizing α-amino acids. While specific data for a catalyst derived from (S)-1-(2-methoxyphenyl)ethanamine is not extensively tabulated, the general principles and expected high enantioselectivities are well-established for similar systems.[2][3]

General Catalytic Cycle for an Asymmetric Strecker Reaction:

Conclusion

(S)-1-(2-Methoxyphenyl)ethanamine is a readily accessible and highly versatile chiral building block in asymmetric synthesis. Its application as a resolving agent provides a robust and scalable method for the separation of racemic carboxylic acids. As a chiral auxiliary, it offers a pathway for the diastereoselective synthesis of chiral amines and other molecules. Furthermore, its use as a precursor for chiral ligands opens up a wide array of possibilities in the development of novel catalytic systems for enantioselective transformations. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals in drug development to effectively utilize this valuable chiral amine in their synthetic endeavors. Further exploration into the development of novel ligands and catalytic systems based on this scaffold is a promising area for future research.

References

(S)-1-(2-Methoxyphenyl)ethanamine: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of (S)-1-(2-Methoxyphenyl)ethanamine, a versatile chiral building block crucial in modern asymmetric synthesis and drug development. This document provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in leveraging this valuable compound in their work.

Physicochemical and Chiral Properties

(S)-1-(2-Methoxyphenyl)ethanamine is a chiral primary amine that serves as a valuable intermediate in the synthesis of enantiomerically pure compounds. Its stereogenic center and the presence of a methoxy-substituted aromatic ring make it a useful component for introducing chirality and modulating the pharmacological properties of target molecules.

Table 1: Physicochemical Properties of (S)-1-(2-Methoxyphenyl)ethanamine

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 118°C / 17 mmHg | [2] |

| Density | 1.003 ± 0.06 g/cm³ (Predicted) | [2] |

| Water Solubility | 22 g/L | [2] |

| pKa | 9.13 ± 0.10 (Predicted) | [2] |

| Enantiomeric Excess | ≥98% | [2] |

Synthesis of (S)-1-(2-Methoxyphenyl)ethanamine

The enantiomerically pure form of 1-(2-methoxyphenyl)ethanamine can be obtained through two primary strategies: chiral resolution of the racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic 1-(2-Methoxyphenyl)ethanamine

Classical resolution via diastereomeric salt formation is a widely used and scalable method for obtaining enantiopure amines.[3][4] The process involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization.[3]

A common and effective resolving agent for amines is L-tartaric acid.[5] The less soluble diastereomeric salt preferentially crystallizes from the solution, allowing for its isolation. Subsequent treatment with a base liberates the desired enantiomerically enriched amine.

Experimental Protocol: Chiral Resolution with L-Tartaric Acid (Adapted from a similar procedure)

This protocol is adapted from established methods for the resolution of similar phenylethylamines.[3][5]

-

Diastereomeric Salt Formation:

-

Dissolve racemic 1-(2-methoxyphenyl)ethanamine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a solution of L-tartaric acid (0.5 - 1.0 eq) in the same solvent to the amine solution.

-

Stir the mixture at room temperature or with gentle heating to facilitate salt formation.

-

Allow the solution to cool slowly to room temperature and then optionally in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any entrained mother liquor.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1 M NaOH).

-

Stir the mixture until the solid has completely dissolved and the amine has been partitioned into the organic layer.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield (S)-1-(2-methoxyphenyl)ethanamine.

-

Table 2: Representative Data for Chiral Resolution of Phenylalkanamines

| Resolving Agent | Amine:Agent Ratio | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Amine |

| (R,R)-4-chlorotartranilic acid | 1:0.5-0.65 | Water/HCl | High | >99%[6] |

| (R,R)-di-p-toluoyl-tartaric acid | Varies | Varies | Varies | High[3] |

Note: The optimal conditions, including the choice of solvent and the molar ratio of the resolving agent, often need to be determined empirically for each specific substrate.

Diagram 1: General Workflow for Chiral Resolution

Caption: Workflow for obtaining (S)-1-(2-Methoxyphenyl)ethanamine via chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. A prominent method for the asymmetric synthesis of chiral amines is the reductive amination of a prochiral ketone.[7]

Asymmetric Reductive Amination of 2-Methoxyacetophenone

In this approach, 2-methoxyacetophenone is reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent to directly yield (S)-1-(2-methoxyphenyl)ethanamine. Chiral ruthenium catalysts, such as those employing BINAP ligands, have shown high efficacy in this type of transformation.[8]

Experimental Protocol: Asymmetric Reductive Amination (Conceptual)

-

Reaction Setup:

-

In a high-pressure reactor, combine 2-methoxyacetophenone (1.0 eq), an ammonium salt (e.g., ammonium trifluoroacetate) as the ammonia source, and a chiral ruthenium catalyst (e.g., Ru(OAc)₂((S)-BINAP)) in a suitable solvent (e.g., methanol).

-

-

Hydrogenation:

-

Pressurize the reactor with hydrogen gas (e.g., 0.8 MPa).

-

Stir the reaction mixture at a specified temperature until the reaction is complete, as monitored by techniques such as GC or HPLC.

-

-

Work-up and Isolation:

-

Carefully depressurize the reactor.

-

Remove the catalyst by filtration.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the crude product by chromatography or distillation to obtain (S)-1-(2-methoxyphenyl)ethanamine.

-

Table 3: Representative Data for Asymmetric Reductive Amination of Ketones

| Ketone Substrate | Chiral Catalyst | Nitrogen Source | Yield | Enantiomeric Excess (ee) |

| 2-Acetyl-6-substituted pyridines | Ru(OAc)₂{(S)-binap} | Ammonium trifluoroacetate | High | 94.6% to >99.9%[8] |

| Sterically hindered ketones | Ru-catalyst | Ammonium salts | up to 97% | 93–>99%[7] |

Diagram 2: Asymmetric Synthesis via Reductive Amination

Caption: Asymmetric synthesis of the target amine from its corresponding ketone.

Applications in Asymmetric Synthesis

(S)-1-(2-Methoxyphenyl)ethanamine is a valuable chiral building block and can also be employed as a chiral auxiliary to control the stereochemical outcome of reactions.

As a Chiral Building Block in Drug Development

Chiral amines are integral components of many active pharmaceutical ingredients (APIs). The enantiomeric purity of these amines is often critical for the drug's efficacy and safety. (S)-1-(2-Methoxyphenyl)ethanamine can be incorporated into the synthesis of complex drug molecules. For instance, structurally similar chiral amines are key intermediates in the synthesis of drugs like Rivastigmine, used for the treatment of Alzheimer's disease.[9]

Diagram 3: Role in the Synthesis of a Rivastigmine Analogue (Conceptual)

Caption: Incorporation of the chiral amine into a bioactive molecule.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[10] (S)-1-(2-Methoxyphenyl)ethanamine can be converted into a chiral auxiliary for use in reactions such as diastereoselective enolate alkylations or aldol reactions.

Experimental Workflow: Application as a Chiral Auxiliary in Aldol Reaction (Conceptual)

-

Auxiliary Attachment:

-

React (S)-1-(2-methoxyphenyl)ethanamine with a carboxylic acid (e.g., propanoic acid) to form the corresponding amide. This amide serves as the chiral auxiliary-bound substrate.

-

-

Diastereoselective Aldol Reaction:

-

Generate the enolate of the chiral amide using a suitable base (e.g., LDA or a boron reagent).

-

React the enolate with an aldehyde at low temperature. The steric and electronic properties of the chiral auxiliary direct the approach of the aldehyde, leading to the formation of a single diastereomer of the β-hydroxy amide.

-

-

Auxiliary Cleavage:

-

Hydrolyze the amide bond under acidic or basic conditions to release the chiral β-hydroxy acid and recover the (S)-1-(2-methoxyphenyl)ethanamine auxiliary.

-

Table 4: Representative Diastereoselectivity in Auxiliary-Controlled Reactions

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) |

| SuperQuat | Enolate addition to sulfinimines | Heterocyclic tert-butyl sulfinimines | up to 99:1[10] |

| Ellman's Auxiliary | Reduction of N-tert-butanesulfinylketimines | Cyclic ketimines | High[11] |

Diagram 4: Chiral Auxiliary Workflow in an Aldol Reaction

Caption: Use of (S)-1-(2-Methoxyphenyl)ethanamine as a chiral auxiliary.

Conclusion

(S)-1-(2-Methoxyphenyl)ethanamine is a highly valuable and versatile chiral building block for the synthesis of enantiomerically pure compounds. Its accessibility through both chiral resolution and asymmetric synthesis, coupled with its utility as a chiral auxiliary, makes it an important tool for researchers and professionals in drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for the effective application of this compound in the synthesis of complex, high-value molecules.

References

- 1. scbt.com [scbt.com]

- 2. (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros , 99%, ee 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. benchchem.com [benchchem.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (S)-(-)-1-(3-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 99+% 1 g | Request for Quote [thermofisher.com]

- 10. Diastereoselective synthesis of β-heteroaryl syn-α-methyl-β-amino acid derivatives via a double chiral auxiliary approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

An In-depth Technical Guide to the Stereochemistry of (S)-1-(2-Methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2-Methoxyphenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry and asymmetric synthesis. Its stereochemical properties make it a valuable chiral resolving agent, a versatile building block for the synthesis of complex molecules, and a key intermediate in the preparation of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stereochemistry of (S)-1-(2-Methoxyphenyl)ethanamine, including detailed experimental protocols for its synthesis and chiral resolution, analytical methods for its characterization, and its applications in drug development.

Introduction

The chirality of drug molecules is a critical factor in their pharmacological activity, as enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties. (S)-1-(2-Methoxyphenyl)ethanamine is a primary chiral amine that plays a crucial role in the stereoselective synthesis of numerous pharmaceutical compounds. Its utility stems from its ability to act as a chiral auxiliary, directing the stereochemical outcome of a reaction, or as a resolved building block that can be incorporated into a target molecule. This guide will delve into the technical aspects of its synthesis, resolution, and characterization, providing researchers and drug development professionals with the necessary information to effectively utilize this important chiral intermediate.

Synthesis of Racemic 1-(2-Methoxyphenyl)ethanamine

The synthesis of the racemic mixture of 1-(2-Methoxyphenyl)ethanamine is the first step towards obtaining the desired (S)-enantiomer. A common and efficient method for this synthesis is the reductive amination of 2-methoxyacetophenone.

Reductive Amination via the Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes. In this one-pot reaction, 2-methoxyacetophenone is heated with ammonium formate, which serves as both the ammonia source and the reducing agent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyacetophenone (1 equivalent) and ammonium formate (5 equivalents).

-

Heating: Heat the reaction mixture to 160-165 °C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, add a 20% solution of hydrochloric acid to the reaction mixture and reflux for 4-6 hours to hydrolyze the intermediate formamide.

-

Workup: Cool the mixture and make it alkaline by the addition of a concentrated sodium hydroxide solution.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Methoxyacetophenone |

| Reagent | Ammonium Formate |

| Typical Yield | 60-75% |

Chiral Resolution of 1-(2-Methoxyphenyl)ethanamine

The separation of the racemic mixture into its individual enantiomers is a critical step. Diastereomeric salt formation with a chiral resolving agent is a widely used and effective method. L-(+)-Tartaric acid is a common and cost-effective resolving agent for chiral amines.

Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid

This method relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid.

Experimental Protocol:

-

Salt Formation: Dissolve racemic 1-(2-Methoxyphenyl)ethanamine (1 equivalent) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt, the (S)-amine-(+)-tartrate salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the collected crystals in water and add a strong base, such as 10% sodium hydroxide solution, until the pH is basic.

-

Extraction and Purification: Extract the liberated (S)-1-(2-Methoxyphenyl)ethanamine with an organic solvent. Dry the organic layer, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

Quantitative Data:

| Parameter | Value |

| Resolving Agent | L-(+)-Tartaric Acid |

| Typical Yield of (S)-enantiomer | 35-45% (based on initial racemate) |

| Expected Enantiomeric Excess (e.e.) | >98% after one crystallization |

Analytical Methods for Stereochemical Characterization

Accurate determination of the stereochemical purity of (S)-1-(2-Methoxyphenyl)ethanamine is essential. Several analytical techniques are employed for this purpose.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound. The specific rotation is a characteristic physical property of an enantiomer.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the sample of known concentration in a suitable solvent (e.g., chloroform).

-

Measurement: Use a polarimeter to measure the observed rotation at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

-

Calculation of Specific Rotation: [α] = α / (l × c) where:

-

[α] is the specific rotation

-

α is the observed rotation

-

l is the path length of the polarimeter tube in decimeters

-

c is the concentration of the sample in g/mL

-

Quantitative Data:

| Parameter | Value |

| Specific Rotation of (S)-1-(2-Methoxyphenyl)ethanamine | -21.0° (c=1, CHCl₃) |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.

Experimental Protocol:

-

Column: Utilize a chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is commonly used for detection.

-

Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] × 100

Quantitative Data:

| Parameter | Typical Conditions |

| Chiral Column | Chiralcel OD-H or similar |

| Mobile Phase | Hexane/Isopropanol (90:10) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. While standard NMR does not differentiate between enantiomers, chiral shift reagents or derivatizing agents can be used to determine enantiomeric purity.

Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz): δ 7.20-7.30 (m, 2H, Ar-H), 6.80-6.95 (m, 2H, Ar-H), 4.15 (q, J=6.6 Hz, 1H, CH-NH₂), 3.85 (s, 3H, OCH₃), 1.60 (br s, 2H, NH₂), 1.40 (d, J=6.6 Hz, 3H, CH₃).

Expected ¹³C NMR Spectral Data (CDCl₃, 101 MHz): δ 156.8, 133.5, 127.8, 126.5, 120.8, 110.3, 55.3, 48.5, 24.5.

Applications in Drug Development

(S)-1-(2-Methoxyphenyl)ethanamine is a valuable chiral building block in the synthesis of several pharmaceuticals. Its primary amine and chiral center allow for its incorporation into a variety of molecular scaffolds.

One notable application is in the synthesis of dopamine agonists, which are used in the treatment of Parkinson's disease. For instance, analogues of this amine are used in the synthesis of drugs like Rotigotine . The (S)-configuration is often crucial for the desired biological activity.

Visualizations

Synthesis and Resolution Workflow

The Discovery and Evolution of Methoxyphenyl Ethanamine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological principles of methoxyphenyl ethanamine compounds. This class of psychoactive substances, most notably represented by the 2C series, has a rich history intertwined with the pioneering work of Alexander Shulgin. This document details their synthesis, mechanism of action through serotonin receptor modulation, and the downstream signaling cascades they initiate. Quantitative data on receptor binding and functional potency are presented, along with detailed experimental protocols for synthesis and key pharmacological assays.

A Historical Perspective on Methoxyphenyl Ethanamines

The journey into the world of methoxyphenyl ethanamines begins with the naturally occurring compound 4-methoxyphenethylamine (4-MPEA), also known as O-methyltyramine. First described in scientific literature as early as 1931, 4-MPEA is found in various plant species, including peyote (Lophophora williamsii), and has been identified in human urine.[1] However, the systematic exploration and synthesis of a wide array of methoxy-substituted phenethylamines are largely credited to the independent chemist Alexander "Sasha" Shulgin.

In the latter half of the 20th century, Shulgin synthesized and bioassayed hundreds of psychoactive compounds, meticulously documenting his findings. His work on phenethylamines, detailed in the seminal book PiHKAL (Phenethylamines I Have Known and Loved), introduced the scientific community and the public to a vast family of psychedelic compounds, including the renowned "2C" series.[2][3] The nomenclature "2C" refers to the two carbon atoms between the phenyl ring and the amino group.

One of the most well-known members of this family is 2C-B (4-bromo-2,5-dimethoxyphenethylamine), which Shulgin first synthesized in 1974.[3][4] His detailed synthesis methods and qualitative comments on the effects of these compounds laid the groundwork for future research into their therapeutic potential and structure-activity relationships.

Quantitative Analysis of Receptor Interactions

The primary pharmacological targets of methoxyphenyl ethanamines are serotonin receptors, particularly the 5-HT₂A receptor, which is a G protein-coupled receptor (GPCR).[5][6] The interaction of these compounds with the 5-HT₂A receptor is what primarily mediates their psychedelic effects. The affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), while its functional potency is measured by the half-maximal effective concentration (EC₅₀).

Below is a table summarizing the binding affinities (Ki) and functional potencies (EC₅₀) of a selection of 4-alkoxy-substituted 2,5-dimethoxyphenethylamine (2C-O) derivatives at the human 5-HT₂A receptor.

| Compound | R (4-position substituent) | Ki (nM) at h5-HT₂A | EC₅₀ (nM) at h5-HT₂A |

| 2C-O | OCH₃ | 1000 | 2600 |

| 2C-O-2 | OC₂H₅ | 440 | 1000 |

| 2C-O-3 | O(n-C₃H₇) | 180 | 240 |

| 2C-O-4 | O(n-C₄H₉) | 120 | 160 |

| 2C-O-5 | O(n-C₅H₁₁) | 100 | 100 |

| 2C-O-allyl | OCH₂CH=CH₂ | 8 | 16 |

| 2C-O-crotyl | OCH₂CH=CHCH₃ | 20 | 45 |

| 2C-O-21 | OCH₂CF₃ | 1700 | 50 |

| 2C-O-21.5 | OCH₂CHF₂ | 210 | 2500 |

| 2C-O-22 | OCH₂CF₃ | 50 | 400 |

Data extracted from "Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines"[1].

Experimental Protocols

Synthesis of 2C-B (4-Bromo-2,5-dimethoxyphenethylamine)

The following protocol is adapted from Alexander Shulgin's PiHKAL.

Step 1: Synthesis of 2,5-Dimethoxy-β-nitrostyrene

-

A solution of 100 g of 2,5-dimethoxybenzaldehyde in 220 g of nitromethane is treated with 10 g of anhydrous ammonium acetate.

-

The mixture is heated on a steam bath for 2.5 hours with occasional swirling.

-

The excess nitromethane is removed under vacuum. The residue, which crystallizes spontaneously, is the crude nitrostyrene.

-

The crude product is purified by grinding under isopropyl alcohol (IPA), filtering, and air-drying to yield 2,5-dimethoxy-β-nitrostyrene.

Step 2: Reduction of the Nitrostyrene to 2C-H (2,5-Dimethoxyphenethylamine) This step typically involves a reducing agent such as lithium aluminum hydride (LAH) or catalytic hydrogenation. A detailed procedure for LAH reduction can be found in PiHKAL.

Step 3: Bromination of 2C-H to 2C-B

-

The free base of 2C-H is dissolved in glacial acetic acid.

-

A solution of bromine in glacial acetic acid is added.

-

The reaction mixture is worked up to isolate the hydrochloride salt of 2,5-dimethoxy-4-bromophenethylamine (2C-B).

A more detailed, alternative synthesis of 2C-B that avoids the use of LAH and elemental bromine has also been described, employing sodium borohydride reduction followed by catalytic transfer hydrogenation and a subsequent bromination step.[7]

Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This is a generalized protocol for determining the binding affinity (Ki) of a test compound for the 5-HT₂A receptor.

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK-293 cells) are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and other additives) is used.

-

Radioligand: A radiolabeled antagonist with high affinity for the 5-HT₂A receptor, such as [³H]ketanserin or [¹²⁵I]DOI, is used.

-

Incubation: The cell membranes, radioligand, and various concentrations of the unlabeled test compound are incubated together to allow for competitive binding.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Functional Assay for 5-HT₂A Receptor Activation (Calcium Mobilization)

This protocol measures the ability of a compound to activate the 5-HT₂A receptor, which is coupled to the Gq/11 signaling pathway, leading to an increase in intracellular calcium.

-

Cell Culture: Cells stably expressing the human 5-HT₂A receptor are cultured and plated in a microplate.

-

Calcium Indicator Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Various concentrations of the test compound are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the change in fluorescence against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways of Methoxyphenyl Ethanamines

The primary mechanism of action for the psychedelic effects of methoxyphenyl ethanamines is their agonist activity at the serotonin 5-HT₂A receptor. This receptor is a G protein-coupled receptor (GPCR) that predominantly couples to the Gq/11 family of G proteins.[5]

The Canonical Gq/11 Signaling Pathway

Activation of the 5-HT₂A receptor by a methoxyphenyl ethanamine agonist initiates a cascade of intracellular events:

-

G Protein Activation: The agonist-bound receptor undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the α subunit of the Gq/11 protein. This leads to the dissociation of the Gαq-GTP subunit from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit binds to and activates phospholipase C-β (PLC-β).

-

Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Downstream Effects: PKC and elevated Ca²⁺ levels lead to the phosphorylation of numerous downstream proteins, resulting in a variety of cellular responses, including changes in gene expression and neuronal excitability, which are thought to underlie the psychedelic experience.[1]

Alternative Signaling: β-Arrestin Pathway

In addition to the canonical Gq/11 pathway, 5-HT₂A receptor activation can also lead to the recruitment of β-arrestins. β-arrestin can act as a scaffold protein, initiating a separate signaling cascade that can involve the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2. This phenomenon, where different agonists can stabilize different receptor conformations and preferentially activate certain signaling pathways over others, is known as functional selectivity or biased agonism. The balance between Gq/11 and β-arrestin signaling may contribute to the diverse pharmacological profiles of different methoxyphenyl ethanamine derivatives.

Conclusion

The family of methoxyphenyl ethanamine compounds represents a significant area of psychedelic research, with a history rooted in both natural product chemistry and innovative synthetic exploration. Their primary mechanism of action via the 5-HT₂A receptor and the subsequent Gq/11 signaling cascade provides a clear framework for understanding their psychoactive effects. The quantitative data on receptor interactions highlight the structure-activity relationships that govern their potency and efficacy. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate these fascinating molecules. A deeper understanding of their pharmacology, particularly the nuances of functional selectivity, will be crucial for the development of novel therapeutics for a range of psychiatric disorders.

References

- 1. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interpreting quantitative structure-activity relationship models to guide drug discovery - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. 2C-B - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Diastereoselective Reactions Using (S)-1-(Aryl)ethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry. (S)-1-(Aryl)ethanamine derivatives serve as valuable chiral auxiliaries, enabling the control of stereochemistry in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of these chiral auxiliaries in diastereoselective reactions, with a focus on the Ugi four-component reaction (Ugi-4CR).

Diastereoselective Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamidoamide. When a chiral amine, such as (S)-1-(4-Methoxyphenyl)ethanamine, is employed, it can induce diastereoselectivity in the product.

Application Note: